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Introduction

Titanium disilicide (TiSi2) is a critical material in the microelectronics industry, prized for its
low electrical resistivity, high-temperature stability, and compatibility with silicon-based devices.
[1] It primarily exists in two polymorphic forms: the metastable C49 phase and the stable C54
phase. The transformation from the high-resistivity C49 phase to the low-resistivity C54 phase
is of paramount technological importance for the fabrication of reliable contacts and
interconnects in integrated circuits.[1][2] Understanding the thermodynamic stability of these
polymorphs is crucial for controlling the manufacturing process and ensuring optimal device
performance. This technical guide provides a comprehensive overview of the thermodynamic
properties of C49 and C54 TiSiz, detailed experimental protocols for their characterization, and
a discussion of the kinetic factors influencing the phase transformation.

Thermodynamic Principles

The relative stability of the TiSi2 polymorphs is governed by their Gibbs free energy (G). The
C54 phase possesses a lower bulk Gibbs free energy, making it the thermodynamically stable
phase.[3] However, the C49 phase often forms first during the reaction of titanium with silicon
due to a lower surface and interface energy, which presents a smaller nucleation barrier.[3] The
transformation from the metastable C49 phase to the stable C54 phase is a classic example of
a nucleation and growth process, driven by the difference in their bulk free energies.
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The overall Gibbs free energy change (AG) for the formation of a TiSiz thin film on a silicon
substrate can be expressed as a function of the film thickness (t):

AG/A =t * AGo + Ay

where A is the area, AGo is the change in volume free energy, and Ay represents the change in
surface and interface energies.[4] This relationship highlights the competition between bulk and
interface energetics that dictates which polymorph is favored under different processing
conditions.

Quantitative Thermodynamic Data

A precise understanding of the thermodynamic stability requires quantitative data on the
thermochemical properties of each polymorph. The following tables summarize the available
experimental and theoretical data.

Property C49-TiSiz2 C54-TiSiz2 Method
Enthalpy of Formation  -62 £+ 5 kJ/mol (from -56 + 5 kJ/mol (from c-  Differential Scanning
(AHf°) a-Si + Ti)[5] Si + Ti)[5] Calorimetry (DSC)
-25.8 + 8.8 kJ/mol Differential Scanning
(from a-TiSi + c-Ti)[6] Calorimetry (DSC)
o 1.86 +0.23 eV (on 3.30+0.16 eV (on _ ,
Activation Energy for ) ) In-situ Resistance
] poly-Si)[7] 2.1 + 0.2 poly-Si)[7] 3.8 £ 0.5
Formation Measurement
eV[8] eV([8]
Activation Energy for )
56+0.3eVto5.7+ Isothermal Resistance

C49-C54

) 0.13 eV[2] Measurement
Transformation

Note: The standard enthalpies of formation from elemental Ti and Si for the individual C49 and
C54 phases are not consistently reported in the literature, highlighting an area for further
research. The values presented are from reactions under specific experimental conditions.

Experimental Protocols for Characterization
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The study of the thermodynamic stability and phase transformation of TiSiz polymorphs relies
on a suite of advanced characterization techniques. Below are detailed methodologies for key
experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with phase
transformations, allowing for the determination of transformation temperatures and enthalpies.

Objective: To measure the enthalpy of formation and the enthalpy of the C49 to C54
transformation.

Methodology:
e Sample Preparation:

o Prepare a multilayer thin film of alternating titanium and amorphous silicon layers on a
substrate (e.g., silicon wafer). The overall stoichiometry should be close to TiSi-.

o A control sample of the bare substrate is also prepared for baseline subtraction.

o The thin film is carefully scraped from the substrate to obtain a powder sample for
analysis.

e DSC Analysis:

[¢]

Place a precisely weighed amount of the sample powder (typically 5-10 mg) into an
aluminum DSC pan. An empty pan is used as a reference.

[¢]

The sample and reference pans are placed in the DSC furnace.

[¢]

Heat the sample at a constant rate (e.g., 10-20 °C/min) under a continuous flow of inert
gas (e.g., argon or nitrogen) to prevent oxidation.

o

The heat flow to the sample is measured as a function of temperature.

o Data Analysis:
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o The resulting DSC curve will show exothermic peaks corresponding to the formation of the
TiSi2 phases and the C49 to C54 transformation.

o The area under each peak is integrated to determine the enthalpy change of the
respective transformation. The transformation temperature is identified as the onset or
peak temperature of the exothermic event.

In-situ X-Ray Diffraction (XRD)

In-situ XRD allows for the real-time monitoring of crystallographic changes during annealing,
providing direct evidence of phase formation and transformation.

Objective: To identify the formation temperatures of the C49 and C54 phases and to study the
kinetics of the transformation.

Methodology:
e Sample Preparation:
o Athin film of titanium is deposited onto a silicon substrate.
e In-situ XRD Measurement:
o The sample is mounted on a high-temperature stage within the XRD chamber.
o The chamber is evacuated to high vacuum or filled with an inert gas.
o The sample is heated at a controlled rate (e.g., 3 °C/s).[9]

o XRD patterns are continuously collected at small temperature intervals (e.g., 1.5-2 °C)
during heating.[10]

e Data Analysis:

o The collected XRD patterns are analyzed to identify the diffraction peaks corresponding to
the C49 and C54 phases of TiSiz.
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o The intensity of the characteristic peaks for each phase is plotted as a function of
temperature to determine the temperature ranges of phase stability and the transformation
kinetics.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information, enabling detailed
microstructural characterization of the TiSiz films.

Objective: To visualize the microstructure, identify the phases present, and analyze the
interface between the silicide and the silicon substrate.

Methodology:
o Cross-Sectional Sample Preparation:

o Two pieces of the TiSiz thin film on a silicon substrate are glued together face-to-face
using epoxy.

o The "sandwich" is then cut into thin slices.
o The slices are mechanically polished to a thickness of about 20-30 pm.
o Adimple grinder is used to create a central thin area of a few micrometers.

o The final thinning to electron transparency (typically <100 nm) is achieved by ion milling.
Low-energy argon ions at a shallow angle are used to minimize sample damage.

o TEM Analysis:

[e]

The prepared sample is mounted on a TEM grid and inserted into the microscope.

o

Bright-field and dark-field imaging are used to observe the grain structure and morphology
of the TiSiz film.

o

Selected Area Electron Diffraction (SAED) is employed to identify the crystal structure of
the grains (C49 or C54).
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o High-Resolution TEM (HRTEM) can be used to visualize the atomic lattice and the
interface structure.

Visualizations
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Caption: Gibbs free energy landscape for the C49 to C54 TiSiz transformation.

Experimental Workflow for Thermodynamic Stability
Analysis
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Caption: Experimental workflow for determining the thermodynamic stability of TiSi-.

Conclusion

The thermodynamic stability of TiSiz2 polymorphs is a complex interplay of bulk and interface
energies. While the C54 phase is the thermodynamically stable form, the metastable C49
phase readily nucleates first. The transformation to the desired low-resistivity C54 phase is a
critical step in the manufacturing of advanced electronic devices. A thorough understanding of
the thermodynamic parameters and the kinetics of this transformation, obtained through
rigorous experimental characterization as outlined in this guide, is essential for process
optimization and the development of next-generation microelectronics. Further research is
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needed to precisely determine the standard enthalpies and Gibbs free energies of formation for
the individual C49 and C54 polymorphs to provide a more complete thermodynamic picture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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